molecular formula C8H8N2 B1337032 4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 824-24-8

4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1337032
CAS RN: 824-24-8
M. Wt: 132.16 g/mol
InChI Key: KEBIZMQVCXHCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound . It has been reported to have potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .


Molecular Structure Analysis

The molecular structure of 4-methyl-1H-pyrrolo[2,3-b]pyridine can be found in various databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methyl-1H-pyrrolo[2,3-b]pyridine can be found in various databases . For example, the molecular weight is 118.1359 .

Scientific Research Applications

Cancer Therapeutics: FGFR Inhibitors

4-Methyl-7-azaindole: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . Abnormal activation of FGFR signaling is implicated in various cancers, making it a target for therapeutic intervention. Compounds like 4h, derived from 4-methyl-1H-pyrrolo[2,3-b]pyridine, have shown potent inhibitory activity against FGFR1, 2, and 3, and have demonstrated efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of a wide range of heterocyclic compounds. These synthesized molecules have diverse biomedical applications, including as potential pharmacophores in drug discovery .

Antidiabetic Applications

Derivatives of 4-methyl-1H-pyrrolo[2,3-b]pyridine have been evaluated for their ability to reduce blood glucose levels. This suggests potential applications in the prevention and treatment of disorders such as type 1 diabetes, obesity-related diabetes, and cardiovascular diseases .

properties

IUPAC Name

4-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-4-9-8-7(6)3-5-10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBIZMQVCXHCGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70421369
Record name 4-Methyl-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

824-24-8
Record name 4-Methyl-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70421369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
4-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
4-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
4-methyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
4-methyl-1H-pyrrolo[2,3-b]pyridine

Q & A

Q1: What are the typical synthetic pathways used to obtain 4-Methyl-7-azaindole derivatives?

A: The provided research highlights the use of 3-formyl-7-azaindoles (pyrrolo(2-3-b)pyridine-3-carboxaldehyde) as a starting point for synthesizing substituted 7-azaindole derivatives []. While the specific synthesis of 4-Methyl-7-azaindole is not detailed, it suggests that modifications at the 3-position of the 7-azaindole scaffold are achievable. It is plausible that similar synthetic strategies, involving reactions with appropriate reagents on a suitable precursor, could be employed to introduce the 4-methyl substituent.

Q2: What kind of biological activities have been explored for 7-azaindole derivatives?

A: Although the provided abstracts don't specify the biological applications of the synthesized compounds, the synthesis of complex molecules like 1-phenyl-4-methyl-7-azatryptophan and 1-phenyl-4-methyl-7-azaindolyl-3-acetic acid [] suggests an interest in their potential pharmaceutical applications. 7-Azaindole derivatives are known to possess a diverse range of biological activities, making them interesting targets for medicinal chemistry research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.